molecular formula C8H11N3O B13525373 2-(Pyrimidin-4-YL)morpholine

2-(Pyrimidin-4-YL)morpholine

Cat. No.: B13525373
M. Wt: 165.19 g/mol
InChI Key: SUFZSYPRKXTQKW-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-YL)morpholine: is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-4-YL)morpholine typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyrimidine with morpholine. For example, 2-chloropyrimidine can react with morpholine in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-4-YL)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemistry: 2-(Pyrimidin-4-YL)morpholine is used as a building block in the synthesis of more complex heterocyclic compounds. Its versatility makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. It targets specific molecular pathways involved in cancer cell proliferation and survival .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in catalysis .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been found to bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .

Comparison with Similar Compounds

    4-(Pyrimidin-2-YL)morpholine: This compound has a similar structure but with the pyrimidine ring attached at a different position.

    2-(Pyridin-4-YL)morpholine: This compound features a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-(Pyrimidin-4-YL)morpholine is unique due to its specific binding affinity to certain molecular targets, such as the colchicine-binding site of tubulin. This specificity can result in distinct biological effects compared to similar compounds .

Properties

IUPAC Name

2-pyrimidin-4-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-6-11-7(1)8-5-9-3-4-12-8/h1-2,6,8-9H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFZSYPRKXTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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